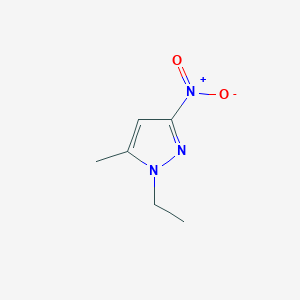

1-ethyl-5-methyl-3-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

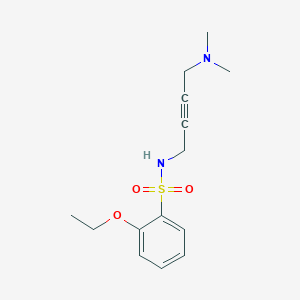

“1-ethyl-5-methyl-3-nitro-1H-pyrazole” is a chemical compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carbothiohydrazide was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis .

Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The molecular formula of “this compound” is C6H9N3O2 .

Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Physical And Chemical Properties Analysis

The physical properties of a similar compound, “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, include a white to cream or pale yellow color and a form that can be crystals, powder, or crystalline powder . Its assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0%, and it has a melting point (clear melt) of 136.0-145.0°C .

科学的研究の応用

Synthesis and Characterization

- Synthesis of Pyrazole Derivatives : Pyrazole compounds have been synthesized for structural analysis and potential applications. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared through a condensation reaction, indicating the versatility of pyrazoles in chemical synthesis (Viveka et al., 2016).

Antimicrobial and Antifungal Applications

- Bioactive Pyrazole Derivatives : Pyrazole derivatives have shown significant bioactivity, including antitumor, antifungal, and antibacterial effects. This demonstrates the potential of pyrazoles in pharmacological and medical research (Titi et al., 2020).

Corrosion Inhibition

- Corrosion Inhibitors for Industrial Applications : Pyranpyrazole derivatives have been researched for their efficiency as corrosion inhibitors on mild steel, a crucial application for the protection of industrial materials (Dohare et al., 2017).

Reactivity and Coordination Chemistry

- Reactivity and Coordination Compounds : Studies on the reactivity of trinitropyrazole derivatives have provided insights into their potential applications in material science and coordination chemistry, showcasing the chemical diversity and application breadth of pyrazole compounds (Dalinger et al., 2013).

Luminescent Materials

- Luminescence and Materials Chemistry : Coordination polymers constructed from pyrazole-derived ligands have been explored for their luminescence properties, indicating potential applications in optoelectronic devices and sensors (Cheng et al., 2017).

作用機序

Target of Action

1-Ethyl-5-methyl-3-nitro-1H-pyrazole is a pyrazole derivative. Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They have been extensively highlighted for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

The mode of action of pyrazole derivatives often involves the formation of intermolecular interactions, either among pyrazole molecules themselves or between pyrazoles and neighboring molecules that participate in proton transfer processes . The process can entail sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-H shift . .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it induces. Pyrazole derivatives are known for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For pyrazole derivatives, the type of solvent can strongly influence the associations between pyrazole molecules . .

Safety and Hazards

For “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, the hazard statements include H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P302 + P352 - IF ON SKIN: Wash with plenty of soap and water .

将来の方向性

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the many pharmacological functions of the pyrazole moiety and different synthesis techniques .

特性

IUPAC Name |

1-ethyl-5-methyl-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)4-6(7-8)9(10)11/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIIPEUVPVNVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)

![tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate](/img/structure/B2883513.png)

![4-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2883514.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide](/img/structure/B2883515.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2883521.png)

![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)